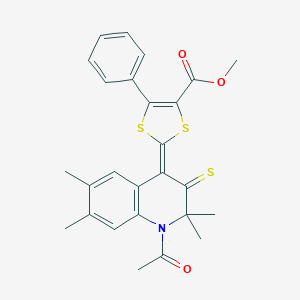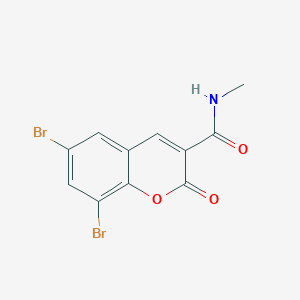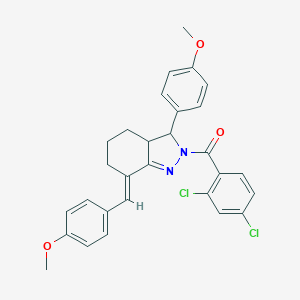![molecular formula C16H17Cl2NO B314984 2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol](/img/structure/B314984.png)
2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-dichlorophenyl)methylamino]-1-phenyl-1-propanol is an alkylbenzene.
Aplicaciones Científicas De Investigación
Anticancer Potential
- FTY720 in Cancer Therapy
- FTY720, structurally similar to 2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol, exhibits preclinical antitumor efficacy in various cancer models. The cytotoxic effect does not require phosphorylation, indicating a mechanism different from its immunosuppressive property. This showcases its potential in cancer therapy, separate from its known use as an immunosuppressant in multiple sclerosis (Zhang et al., 2013).
Environmental Impact and Biodegradation
- Herbicide 2,4-D: Environmental and Biodegradation Aspects
- 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with similarities to the chemical , is widely used in agriculture to control weeds. Its environmental impact is significant, and microbial biodegradation plays a crucial role in mitigating its effects. This highlights the importance of understanding and harnessing microorganisms for the degradation of such herbicides to protect the environment and public health (Magnoli et al., 2020).
Biotoxicity and Environmental Fate
- 2,4-D Herbicide: Global Trends and Environmental Fate
- Research on the toxicology of 2,4-D, a structurally related compound, has been extensive due to its global use in agriculture and subsequent environmental impact. Studies focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, especially in aquatic species, and the molecular imprinting of 2,4-D. This comprehensive overview assists in understanding the environmental fate and potential biotoxic effects of similar compounds (Zuanazzi et al., 2020).
Propiedades
Nombre del producto |
2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol |
|---|---|
Fórmula molecular |
C16H17Cl2NO |
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
2-[(2,4-dichlorophenyl)methylamino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C16H17Cl2NO/c1-11(16(20)12-5-3-2-4-6-12)19-10-13-7-8-14(17)9-15(13)18/h2-9,11,16,19-20H,10H2,1H3 |
Clave InChI |
JHYSENDMFUMZPU-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(butylsulfanyl)-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B314912.png)
![Pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B314914.png)

![methyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate](/img/structure/B314922.png)
methanone](/img/structure/B314926.png)
methanone](/img/structure/B314928.png)
![{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B314931.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B314934.png)
![N-{4-[7-[4-(dimethylamino)benzylidene]-2-(4-fluorobenzoyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-yl]phenyl}-N,N-dimethylamine](/img/structure/B314938.png)
![[(7E)-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl][4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B314939.png)

![1,3-benzodioxol-5-yl(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B314944.png)

![dimethyl 2-[1-(1,3-benzodioxol-5-ylcarbonyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B314946.png)